molecular formula C13H12Cl2N2O B2575469 3,5-dichloro-N-(1-cyanocyclopentyl)benzamide CAS No. 1307070-29-6

3,5-dichloro-N-(1-cyanocyclopentyl)benzamide

Cat. No.: B2575469
CAS No.: 1307070-29-6
M. Wt: 283.15
InChI Key: KQVCZHRNFFPVES-UHFFFAOYSA-N
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Description

3,5-dichloro-N-(1-cyanocyclopentyl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 3 and 5 positions of the benzene ring, a cyanocyclopentyl group attached to the nitrogen atom, and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-(1-cyanocyclopentyl)benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 1-cyanocyclopentylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactions are typically conducted in batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for purification and quality control ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-(1-cyanocyclopentyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Hydrolysis Reactions: The amide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium on carbon).

    Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran), and reaction temperatures (e.g., 0-25°C).

    Hydrolysis Reactions: Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide), solvents (e.g., water, ethanol), and elevated temperatures (e.g., 80-100°C).

Major Products Formed

    Substitution Reactions: Substituted benzamides with various functional groups replacing the chlorine atoms.

    Reduction Reactions: 3,5-dichloro-N-(1-aminocyclopentyl)benzamide.

    Hydrolysis Reactions: 3,5-dichlorobenzoic acid and 1-cyanocyclopentylamine.

Scientific Research Applications

3,5-dichloro-N-(1-cyanocyclopentyl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique properties, such as polymers and coatings.

    Biological Research: It is used as a tool compound to study the effects of benzamide derivatives on biological systems, including their interactions with proteins and nucleic acids.

    Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(1-cyanocyclopentyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in cellular processes. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-dichloro-N-(4-chlorophenyl)benzamide
  • 2,6-dichloro-N-(4-chlorophenyl)benzamide
  • N-(2,4-dichlorophenyl)-2-nitrobenzamide

Uniqueness

3,5-dichloro-N-(1-cyanocyclopentyl)benzamide is unique due to the presence of the cyanocyclopentyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3,5-dichloro-N-(1-cyanocyclopentyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O/c14-10-5-9(6-11(15)7-10)12(18)17-13(8-16)3-1-2-4-13/h5-7H,1-4H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVCZHRNFFPVES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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